4-{2-[4-(2-Amino-5-methyl-1,3-thiazol-4-yl)phenoxy]acetamido}benzoicacid
Description
4-{2-[4-(2-Amino-5-methyl-1,3-thiazol-4-yl)phenoxy]acetamido}benzoicacid is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
4-[[2-[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenoxy]acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-11-17(22-19(20)27-11)12-4-8-15(9-5-12)26-10-16(23)21-14-6-2-13(3-7-14)18(24)25/h2-9H,10H2,1H3,(H2,20,22)(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQSOHVSGLNJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Amino-5-methyl-1,3-thiazol-4-yl)phenoxy]acetamido}benzoicacid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine in ethyl alcohol
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2-Amino-5-methyl-1,3-thiazol-4-yl)phenoxy]acetamido}benzoicacid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can introduce different functional groups onto the phenoxy moiety.
Scientific Research Applications
4-{2-[4-(2-Amino-5-methyl-1,3-thiazol-4-yl)phenoxy]acetamido}benzoicacid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial, anti-inflammatory, and anticancer activities
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-Amino-5-methyl-1,3-thiazol-4-yl)phenoxy]acetamido}benzoicacid involves its interaction with specific molecular targets. The thiazole ring can bind to DNA or proteins, affecting their function. For instance, it may inhibit enzymes or block receptor sites, leading to various biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and exhibit similar biological activities.
Phenoxyacetic Acid Derivatives: These compounds have a phenoxy group attached to an acetic acid moiety and are used in herbicides and pharmaceuticals.
Uniqueness
What sets 4-{2-[4-(2-Amino-5-methyl-1,3-thiazol-4-yl)phenoxy]acetamido}benzoicacid apart is its unique combination of the thiazole ring with the phenoxyacetamido group, which enhances its biological activity and potential therapeutic applications. This combination allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
